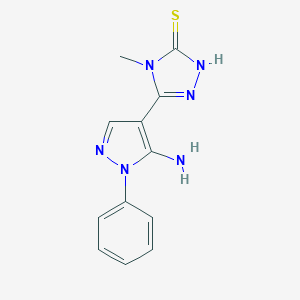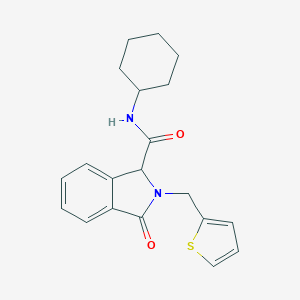
5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as AMPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学研究应用
5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in tumor immune evasion. In neuroscience, 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been used to study the role of dopamine in reward processing and addiction. In immunology, 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to modulate the function of T cells and dendritic cells.
作用机制
5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its effects by inhibiting the activity of enzymes involved in the synthesis of neurotransmitters, such as dopamine and norepinephrine. Specifically, 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione inhibits the activity of tyrosine hydroxylase, an enzyme that converts tyrosine to L-DOPA, a precursor of dopamine and norepinephrine. By inhibiting tyrosine hydroxylase, 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione reduces the synthesis of dopamine and norepinephrine, leading to a decrease in their levels in the brain.
Biochemical and Physiological Effects:
5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have a range of biochemical and physiological effects. In animal studies, 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to reduce the levels of dopamine and norepinephrine in the brain, leading to a decrease in locomotor activity and reward processing. In humans, 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been used to study the role of dopamine in various psychiatric disorders, such as schizophrenia and depression.
实验室实验的优点和局限性
5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments, including its high potency and specificity for tyrosine hydroxylase inhibition. However, 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione also has several limitations, including its short half-life and potential off-target effects. Therefore, careful experimental design and interpretation are necessary when using 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments.
未来方向
For 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione research include the development of more potent and selective inhibitors of tyrosine hydroxylase, the investigation of 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in combination with other drugs, and the exploration of 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione as a potential therapeutic agent.
合成方法
5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized using a multistep process, which involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with thiosemicarbazide and methyl iodide. The resulting product is then heated to form 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. The synthesis of 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex process that requires expertise in organic chemistry.
属性
分子式 |
C12H12N6S |
|---|---|
分子量 |
272.33 g/mol |
IUPAC 名称 |
3-(5-amino-1-phenylpyrazol-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H12N6S/c1-17-11(15-16-12(17)19)9-7-14-18(10(9)13)8-5-3-2-4-6-8/h2-7H,13H2,1H3,(H,16,19) |
InChI 键 |
JOLFSYBWVBOLSU-UHFFFAOYSA-N |
SMILES |
CN1C(=NNC1=S)C2=C(N(N=C2)C3=CC=CC=C3)N |
规范 SMILES |
CN1C(=NNC1=S)C2=C(N(N=C2)C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B293113.png)
![N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B293115.png)
![2-{[5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B293117.png)
![5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293118.png)
![2-benzyl-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293119.png)

![N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine](/img/structure/B293122.png)
![1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B293125.png)
![Ethyl {[6-(4-chlorophenyl)-3-cyano-4-phenyl-2-pyridinyl]oxy}acetate](/img/structure/B293126.png)
![Ethyl 4-methyl-6-phenyl-3-({[3-(trifluoromethyl)anilino]carbonyl}amino)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B293127.png)
![1-Phenyl-4-imino-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-5-amine](/img/structure/B293128.png)
![5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B293130.png)
![5-Phenyl-7-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B293131.png)
![4-allyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293134.png)